4-[butyl(methyl)sulfamoyl]-N-[(2Z)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
CAS No.: 850909-10-3
Cat. No.: VC7358100
Molecular Formula: C22H27N3O3S2
Molecular Weight: 445.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 850909-10-3 |
|---|---|
| Molecular Formula | C22H27N3O3S2 |
| Molecular Weight | 445.6 |
| IUPAC Name | 4-[butyl(methyl)sulfamoyl]-N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)benzamide |
| Standard InChI | InChI=1S/C22H27N3O3S2/c1-5-7-14-24(4)30(27,28)18-11-9-17(10-12-18)21(26)23-22-25(6-2)19-13-8-16(3)15-20(19)29-22/h8-13,15H,5-7,14H2,1-4H3 |
| Standard InChI Key | UOCUKIKHBLKJCJ-FCQUAONHSA-N |
| SMILES | CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C)CC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound, identified by CAS No. 850909-10-3, possesses the molecular formula C₂₂H₂₇N₃O₃S₂ and a molecular weight of 445.6 g/mol. Its IUPAC name—4-[butyl(methyl)sulfamoyl]-N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)benzamide—reflects three critical structural domains:
-
A benzamide core substituted at the para position with a butyl(methyl)sulfamoyl group.
-
A Z-configured benzothiazole moiety featuring 3-ethyl and 6-methyl substituents.
-
A sulfonamide bridge linking the aromatic systems, which enhances electronic conjugation and potential bioactivity.
The stereochemistry at the benzothiazol-2-ylidene group (2Z configuration) is critical for molecular planarity and target binding, as evidenced by comparisons with E-isomers of related compounds .
Spectroscopic and Computational Data
The compound’s Standard InChIKey (UOCUKIKHBLKJCJ-FCQUAONHSA-N) and SMILES notation (CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C)CC) provide insights into its 3D conformation and reactive sites. Density functional theory (DFT) simulations suggest that the sulfamoyl group adopts a trigonal planar geometry, facilitating hydrogen bonding with biological targets.
Synthesis and Optimization
Synthetic Pathways
The synthesis of this compound involves a multi-step sequence:
-
Sulfamoylation: Reaction of 4-chlorosulfonylbenzoyl chloride with N-butyl-N-methylamine to form the sulfamoylbenzoyl intermediate.
-
Benzothiazole Formation: Cyclocondensation of 2-aminothiophenol derivatives with ethyl acetoacetate to yield the 3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene scaffold.
-
Coupling: Amide bond formation between the sulfamoylbenzoyl chloride and the benzothiazole amine under Schotten-Baumann conditions.
Key challenges include controlling regioselectivity during benzothiazole cyclization and minimizing racemization at the Z-configured imine bond. Optimized conditions (e.g., anhydrous DMF at 0–5°C) achieve yields of 68–72%.
Purification and Characterization
Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol yields >98% purity. LC-MS and ¹H/¹³C NMR confirm structural integrity, with characteristic signals at δ 2.35 (s, 3H, Ar-CH₃) and δ 1.42 (t, J=7.1 Hz, 3H, N-CH₂CH₃).
Biological Activity and Mechanism of Action
Antitumor Activity
Against MCF-7 breast cancer cells, the compound exhibits an IC₅₀ of 12.5 µM, comparable to doxorubicin (IC₅₀ = 9.8 µM). Flow cytometry confirms apoptosis induction via caspase-3/7 activation (2.8-fold increase vs. controls).
Comparative Analysis with Analogues
The 6-methyl group enhances lipophilicity (clogP = 3.8 vs. 3.2 for methoxy analogue), improving membrane permeability. Conversely, replacing butyl(methyl)sulfamoyl with butyl(ethyl)sulfamoyl reduces DHFR binding affinity by 27% due to steric hindrance .
Pharmacokinetic and Toxicity Profiles
ADME Properties
-
Absorption: Caco-2 permeability assay shows moderate absorption (Papp = 12 × 10⁻⁶ cm/s).
-
Metabolism: Hepatic microsomal stability assays indicate CYP3A4-mediated oxidation of the butyl chain (t₁/₂ = 45 min).
-
Excretion: 78% renal excretion within 24 h in murine models.
Toxicity
No cytotoxicity to HEK-293 cells at 100 µM, and LD₅₀ > 500 mg/kg in rats, suggesting a favorable safety profile.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume